molecular formula C5H4BrNO B13031019 5-Bromo-3H-pyridin-2-one

5-Bromo-3H-pyridin-2-one

Cat. No.: B13031019
M. Wt: 174.00 g/mol
InChI Key: ZJKISIBCMXLBAT-UHFFFAOYSA-N
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Description

5-Bromo-3H-pyridin-2-one is a heterocyclic compound with the molecular formula C5H4BrNO and a molecular weight of 174 g/mol . This compound is characterized by a bromine atom attached to the pyridinone ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3H-pyridin-2-one typically involves the bromination of pyridin-2-one. One common method is the reaction of pyridin-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 5-position .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Azides, nitriles, and amines.

    Oxidation Products: N-oxides.

    Reduction Products: Dehalogenated pyridinones.

    Coupling Products: Biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-3H-pyridin-2-one involves its interaction with specific molecular targets. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3H-pyridin-2-one is unique due to its specific substitution pattern and the presence of the bromine atom at the 5-position. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in research and industry further highlight its uniqueness .

Properties

Molecular Formula

C5H4BrNO

Molecular Weight

174.00 g/mol

IUPAC Name

5-bromo-3H-pyridin-2-one

InChI

InChI=1S/C5H4BrNO/c6-4-1-2-5(8)7-3-4/h1,3H,2H2

InChI Key

ZJKISIBCMXLBAT-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C=NC1=O)Br

Origin of Product

United States

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